molecular formula C31H42O11 B12395011 [(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate

[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate

Cat. No.: B12395011
M. Wt: 590.7 g/mol
InChI Key: SJNMHXILDVKBPL-ABVAZVAMSA-N
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Description

The compound [(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2’-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:

    Formation of the spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2’-oxirane] core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions typically include the use of a strong base and a suitable solvent.

    Introduction of the acetoxy groups: The acetoxy groups are introduced through acetylation reactions, which involve the use of acetic anhydride and a catalyst such as pyridine.

    Attachment of the (E)-2-methylbut-2-enoate moiety: This step involves the esterification of the intermediate with (E)-2-methylbut-2-enoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The acetoxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The oxirane ring can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2’-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate
  • [(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2’-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions. Its spirocyclic core and oxirane ring are particularly noteworthy, as they provide unique reactivity and potential for further functionalization.

Properties

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m0/s1

InChI Key

SJNMHXILDVKBPL-ABVAZVAMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](C[C@@]1([C@H](C[C@H]([C@]2([C@H]1[C@H](CC[C@@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Canonical SMILES

CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

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